Benzyl-PEG13-alcohol
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Overview
Description
Benzyl-PEG13-alcohol is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It is a transparent liquid with a molecular formula of C₃₃H₆₀O₁₄ and a molecular weight of 680.82. This compound is notable for its ability to increase the water solubility of molecules in aqueous media, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG13-alcohol is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to benzyl alcohol in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired degree of polymerization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes using specialized reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG13-alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl ethers.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Benzyl-PEG13-alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: The compound is used in the development of bioconjugates and drug delivery systems.
Medicine: It plays a role in the formulation of pharmaceuticals, enhancing the solubility and bioavailability of drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
Benzyl-PEG13-alcohol functions as a PROTAC linker by connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The PEG chain enhances solubility and bioavailability, while the benzyl group provides stability and reactivity .
Comparison with Similar Compounds
Benzyl-PEG4-alcohol: Shorter PEG chain, less water-soluble.
Benzyl-PEG8-alcohol: Intermediate PEG chain length, moderate solubility.
Benzyl-PEG20-alcohol: Longer PEG chain, higher solubility but increased steric hindrance.
Uniqueness: Benzyl-PEG13-alcohol strikes a balance between solubility and reactivity, making it particularly useful in applications requiring both properties . Its specific PEG chain length provides optimal flexibility and hydrophilicity, distinguishing it from other PEG-based compounds .
Properties
Molecular Formula |
C33H60O14 |
---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C33H60O14/c34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-28-29-46-30-31-47-32-33-4-2-1-3-5-33/h1-5,34H,6-32H2 |
InChI Key |
XQRFCCJKYHWBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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